molecular formula C7H5N3O B090889 Pyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 19178-25-7

Pyrido[3,4-d]pyrimidin-4(3H)-one

カタログ番号: B090889
CAS番号: 19178-25-7
分子量: 147.13 g/mol
InChIキー: QMOPAFMMLWUTKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3,4-d]pyrimidin-4(3H)-one typically involves the directed lithiation of 2-substituted 5-aminopyridine derivatives. This process includes the following steps :

    Lithiation: Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines are treated with BuLi–TMEDA in diethyl ether at –10 °C to form 4-lithio derivatives.

    Quenching: The lithio derivatives are quenched with CO₂ to yield the corresponding C-4 carboxylic acids.

    Hydrolysis: The protecting groups are hydrolyzed using either TFA or aqueous KOH to produce 2-substituted 5-aminopyridine-4-carboxylic acids.

    Cyclization: The carboxylic acids are then reacted with formamide or formamidine acetate to form pyrido[3,4-d]pyrimidin-4(3H)-ones.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Oxidation Reactions

Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives undergo oxidation primarily at the C2-position via aldehyde oxidase (AO)-mediated metabolism. This reaction is critical in drug development due to its impact on pharmacokinetics.

Reagent/Condition Product Key Findings
Aldehyde oxidase (AO)C2-hydroxylated derivativeOxidation occurs in both human and mouse cytosolic fractions, leading to high in vivo clearance .
m-Chloroperbenzoic acid (mCPBA)N-OxidesLimited utility due to competing AO-mediated oxidation at C2 .

Mechanistic Insight : Molecular docking studies in human AO (hAOX1) reveal that the C2-position is positioned 3.0 Å from the molybdenum cofactor, enabling nucleophilic hydroxylation. C2-substituted derivatives (e.g., methyl or ethyl groups) avoid oxidation due to steric hindrance .

Substitution Reactions

Substitution reactions enable functionalization at multiple positions, enhancing biological activity or modulating physicochemical properties.

Nucleophilic Substitution

Directed lithiation at the C4-position facilitates carboxylation or alkylation:

Reagent Conditions Product Reference
BuLi-TMEDA + CO₂Diethyl ether, -10°C5-Aminopyridine-4-carboxylic acid
Formamidine acetateReflux6-Substituted this compound

Example : Lithiation of Boc-protected 2-substituted 5-aminopyridines followed by carboxylation yields intermediates for cyclization into pyrido[3,4-d]pyrimidinones .

C8-Substitution for Biological Activity

C8-substituted derivatives exhibit enhanced interactions with biological targets:

Substituent Application Outcome Reference
PhenylthiazoleAnticancer agentsImproved cytotoxicity against EGFR mutants
Alkyl/aryl groupsJmjC histone demethylase inhibitorsBlock AO-mediated metabolism

Note : C8-substituted derivatives retain AO liability unless paired with C2-substituents .

Cyclization and Condensation

Condensation reactions are pivotal in synthesizing fused heterocycles.

Chalcone Condensation

Reaction with chalcones (e.g., 6-aminothiouracil) yields thioxo-dihydropyridopyrimidinones:

Reactant Conditions Product Reference
6-Aminothiouracil + ChalconesReflux in ethanol2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Key Data : 1H^1H-NMR of product 7a shows NH signals at δ 12.51 and 13.23 ppm, confirming scaffold formation .

Anthranilic Acid Cyclization

Reaction with anthranilic acid under basic conditions generates tricyclic derivatives:

Reactant Conditions Product Biological Activity
2-Thioxo derivatives + Anthranilic acidSodium ethoxide, refluxQuinazoline-fused pyridopyrimidinonesAnticancer

Comparative Reactivity with Isomers

This compound exhibits distinct reactivity compared to structural isomers:

Compound Reactivity Key Difference
Pyrido[4,3-d]pyrimidin-4(3H)-oneLower AO liabilityC2-position less accessible for oxidation
Pyrido[2,3-d]pyrimidin-4(3H)-oneEnhanced electrophilicityFavors nucleophilic substitution at C6

科学的研究の応用

Anticancer Activity

Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potential inhibitors of histone lysine demethylases (KDMs), specifically the KDM4 and KDM5 subfamilies. These enzymes play crucial roles in epigenetic regulation and are implicated in various cancers. Studies have shown that C8-substituted derivatives exhibit potent inhibitory activity against these demethylases, with Ki values in the low nanomolar range, indicating strong binding affinity and potential therapeutic efficacy against cancer cells .

Case Study:

  • A study demonstrated that specific C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones could effectively penetrate cell membranes and inhibit KDMs in cellular assays. This suggests their potential as lead compounds for developing new anticancer therapies targeting epigenetic modifications .

Role in Calcium Homeostasis

Another significant application of this compound derivatives is their ability to modulate calcium receptor activity. These compounds have been shown to suppress calcium receptor activation, which can be beneficial in treating conditions related to calcium dysregulation such as osteoporosis and certain types of hypercalcemia. The mechanism involves the inhibition of parathyroid hormone secretion and modulation of bone resorption processes .

Case Study:

  • In vivo studies involving rat models indicated that administration of this compound derivatives resulted in decreased serum levels of parathyroid hormone, demonstrating their potential as calcilytic agents for managing calcium-related disorders .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound derivatives. These compounds have been evaluated for their ability to reduce inflammation in various models, showing promise as therapeutic agents for inflammatory diseases.

Case Study:

  • A series of synthesized derivatives were tested for their anti-inflammatory activity using carrageenan-induced edema models. Results indicated that several compounds exhibited significant reductions in edema compared to control groups, suggesting their potential utility in treating inflammatory conditions .

Metabolic Studies

The metabolism of this compound has been extensively studied to understand its pharmacokinetic properties. Notably, metabolism via aldehyde oxidase has been identified as a critical pathway affecting the compound's clearance rates in vivo. This understanding is essential for optimizing the pharmacological profiles of these compounds in drug development.

Findings:

  • Research indicated that C2-substituted derivatives showed reduced susceptibility to aldehyde oxidase-mediated metabolism, enhancing their stability and bioavailability. This insight is crucial for designing more effective therapeutic agents based on this scaffold .

Synthesis and Derivatization

The synthesis of this compound derivatives has been improved through various methods that emphasize high yields and reduced side reactions. For instance, a novel synthesis method involving 3-aminopyridine-4-carboxylic acid and amidine compounds has been reported to produce these derivatives efficiently under mild conditions.

Synthesis Overview:

Starting MaterialReaction ConditionsYield
3-Aminopyridine-4-carboxylic acidReflux with amidine and sodium acetateHigh

This method not only enhances yield but also simplifies the purification process, making it suitable for large-scale production .

作用機序

The mechanism of action of pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

類似化合物との比較

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-4(3H)-one
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

Pyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays .

生物活性

Pyrido[3,4-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

This compound derivatives exhibit a range of biological activities, including:

  • Inhibition of Histone Lysine Demethylases : These compounds have been identified as potent inhibitors of the KDM4 and KDM5 subfamilies of JmjC histone lysine demethylases, which play crucial roles in epigenetic regulation and cancer progression .
  • Antagonistic Properties : Certain derivatives have been explored for their ability to act as antagonists for the CXCR2 receptor, showing potential in treating inflammatory diseases .
  • Selectivity Against Cancer Targets : The compounds have shown promising results against various cancer targets, including cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. Key findings include:

  • Substitution Patterns : The introduction of substituents at specific positions (e.g., C8) significantly enhances the potency and selectivity of these compounds against their biological targets . For instance, 8-substituted derivatives have been shown to be more effective inhibitors of histone demethylases compared to their unsubstituted counterparts.
CompoundIC50 (µM)Target
8-(1H-pyrazol-3-yl)this compound0.89KDM3A
C8-substituted this compound0.31KDM5B
This compound5.0KDM4B

The mechanism by which this compound exerts its effects involves:

  • Histone Demethylase Inhibition : By binding to the active sites of KDMs, these compounds prevent the demethylation of histones, leading to altered gene expression profiles associated with oncogenesis .
  • CXCR2 Antagonism : The antagonistic activity against CXCR2 may involve competitive inhibition at the receptor level, impacting downstream signaling pathways related to inflammation .
  • Metabolism and Clearance : Studies indicate that these compounds are substrates for aldehyde oxidase (AO), which can affect their pharmacokinetics. Modifications at the C2 position can reduce AO-mediated metabolism, enhancing bioavailability .

Case Studies

Several studies have highlighted the therapeutic potential of this compound derivatives:

  • In a study examining C8-substituted derivatives as inhibitors of KDMs, compounds demonstrated significant cellular permeability and selectivity towards specific demethylases, indicating their potential for development as therapeutic agents in cancer treatment .
  • Another investigation focused on the CXCR2 antagonistic properties revealed that certain pyrido[3,4-d]pyrimidine derivatives could effectively inhibit calcium mobilization in human cells, suggesting applications in treating conditions associated with chronic inflammation .

特性

IUPAC Name

3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOPAFMMLWUTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343499
Record name Pyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19178-25-7
Record name Pyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-pyrido[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 2
Pyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
Pyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 4
Pyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
Pyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 6
Pyrido[3,4-d]pyrimidin-4(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。